molecular formula C20H17BrN2O3 B6517869 7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902856-15-9

7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No. B6517869
CAS RN: 902856-15-9
M. Wt: 413.3 g/mol
InChI Key: XKVFXHFBSRPUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one” belongs to the class of chromeno[2,3-d]pyrimidin-4-ones. Compounds of this class are known to exhibit a wide range of biological activities . They are fused heterocyclic systems due to their resemblance with DNA bases .

Mechanism of Action

7-bromo-2-EP-9-MCP has been shown to act as an antioxidant in cells. This compound has been found to scavenge free radicals, which are reactive molecules that can damage cells and cause oxidative stress. In addition, 7-bromo-2-EP-9-MCP has been found to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the formation of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of certain transcription factors, such as NF-κB, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
7-bromo-2-EP-9-MCP has been shown to have a number of biochemical and physiological effects on cells. In particular, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, this compound has been found to modulate the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, as well as to inhibit the activity of certain transcription factors, such as NF-κB.

Advantages and Limitations for Lab Experiments

7-bromo-2-EP-9-MCP has a number of advantages and limitations for use in laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize and purify. Additionally, this compound is relatively stable, and can be stored for long periods of time without degradation. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound is not very soluble in organic solvents, which can also limit its use in certain experiments.

Future Directions

The potential applications of 7-bromo-2-EP-9-MCP are vast, and there are a number of future directions that can be explored. For example, further studies can be conducted to investigate the effects of this compound on other diseases and conditions, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further studies can be conducted to investigate the mechanism of action of this compound on cells, as well as to explore the potential of this compound as a therapeutic agent. Finally, further studies can be conducted to investigate the potential of this compound as a drug delivery system.

Synthesis Methods

7-bromo-2-EP-9-MCP can be synthesized in a three-step process. The first step involves the reaction of 4-ethylphenol with bromine in an aqueous solution. This results in the formation of 4-ethylphenyl bromide. The second step involves the reaction of 4-ethylphenyl bromide with 9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one in an organic solvent. This results in the formation of 7-bromo-2-EP-9-MCP. The third step involves the purification of the 7-bromo-2-EP-9-MCP by recrystallization.

Scientific Research Applications

7-bromo-2-EP-9-MCP has been studied extensively in recent years, with the aim of understanding its structure and properties, as well as its potential applications in biomedical research. This compound has been shown to have potential applications in the fields of cancer research, neurodegenerative diseases, and drug delivery. In particular, 7-bromo-2-EP-9-MCP has been used as a tool for studying the effects of oxidative stress on cells, as well as for investigating the mechanism of action of various drugs. Additionally, this compound has been used as a model for studying the effects of environmental toxins on cells.

properties

IUPAC Name

7-bromo-2-(4-ethylphenyl)-9-methoxy-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3/c1-3-11-4-6-12(7-5-11)18-22-19(24)15-9-13-8-14(21)10-16(25-2)17(13)26-20(15)23-18/h4-8,10H,3,9H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVFXHFBSRPUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=CC(=C4)Br)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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